molecular formula C12H17N3O3 B5708427 N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 251643-21-7

N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide

Cat. No. B5708427
CAS RN: 251643-21-7
M. Wt: 251.28 g/mol
InChI Key: UIYMVJWCFMJTKB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide, also known as DANA, is a chemical compound that has been widely used in scientific research for its unique properties. DANA is a synthetic compound that is derived from acetanilide and has a molecular weight of 277.32 g/mol. It is a yellow crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Distribution and Bioactivity

One study investigated the distribution of a structurally similar compound, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate, in warm-blooded animals after intra-gastric administration. The study applied various techniques such as thin-layer chromatography and GC-mass spectrometry to elucidate its distribution within the organism. The compound was found in significant amounts in the stomach, small intestine, brain, muscles, spleen, and lungs after administration (Shormanov et al., 2018).

Synthesis and Anticancer Activity

Researchers have explored the synthesis, characterization, and anticancer activity of compounds containing the nitrophenyl group. In one instance, a series of 5,6,7,8-tetrahydroisoquinolines bearing the 3(4)-nitrophenyl group were synthesized, with some demonstrating moderate to strong activity against specific cancer cell lines (Sayed et al., 2021). Another study specifically synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

Molecular Imprinted Polymers (MIPs)

The application of molecular imprinted polymers (MIPs) has been studied for various purposes. One research explored the optimization of compound 4 using DFT/B3LYP/6-31G(d) and its use as a template with methyl methacrylate (MMA) in the presence of ethylene glycol methacrylate as a cross-linker. This led to the creation of polymers that were investigated for their physical properties and potential applications, such as in paper sheets (Fahim & Abu-El Magd, 2021).

Antimicrobial and Bioactive Compounds

Research into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers has been conducted to explore their phytotoxic metabolites and potential application in bioactivity. This study included the incubation of microorganisms with N-(2-hydroxy-5-nitrophenyl) acetamide, leading to the discovery of various transformation products and their effects on the expression profile of genes in Arabidopsis thaliana (Girel et al., 2022).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14(2)8-7-13-12(16)9-10-3-5-11(6-4-10)15(17)18/h3-6H,7-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMVJWCFMJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229232
Record name N-[2-(Dimethylamino)ethyl]-4-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251643-21-7
Record name N-[2-(Dimethylamino)ethyl]-4-nitrobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251643-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Dimethylamino)ethyl]-4-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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